molecular formula C14H15ClFNO B11045876 2-chloro-1-[6-fluoro-2,2,4-trimethyl-1(2H)-quinolinyl]-1-ethanone

2-chloro-1-[6-fluoro-2,2,4-trimethyl-1(2H)-quinolinyl]-1-ethanone

Cat. No.: B11045876
M. Wt: 267.72 g/mol
InChI Key: FFKOKJLWOPBAPM-UHFFFAOYSA-N
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Description

2-chloro-1-[6-fluoro-2,2,4-trimethyl-1(2H)-quinolinyl]-1-ethanone is an organic compound with a complex structure that includes a quinoline ring substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[6-fluoro-2,2,4-trimethyl-1(2H)-quinolinyl]-1-ethanone typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The introduction of the fluoro, chloro, and methyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, fluorination can be done using fluorine gas or a fluorinating agent like Selectfluor.

    Formation of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ethanone group can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-1-[6-fluoro-2,2,4-trimethyl-1(2H)-quinolinyl]-1-ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline ring and its substituents.

Mechanism of Action

The mechanism by which 2-chloro-1-[6-fluoro-2,2,4-trimethyl-1(2H)-quinolinyl]-1-ethanone exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, where the compound could act as an inhibitor or activator.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-[6-fluoro-2,2,4-trimethyl-1(2H)-quinolinyl]-1-propanone: Similar structure but with a propanone group instead of ethanone.

    2-chloro-1-[6-fluoro-2,2,4-trimethyl-1(2H)-quinolinyl]-1-butanone: Similar structure but with a butanone group.

Uniqueness

The uniqueness of 2-chloro-1-[6-fluoro-2,2,4-trimethyl-1(2H)-quinolinyl]-1-ethanone lies in its specific combination of substituents and the ethanone group, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15ClFNO

Molecular Weight

267.72 g/mol

IUPAC Name

2-chloro-1-(6-fluoro-2,2,4-trimethylquinolin-1-yl)ethanone

InChI

InChI=1S/C14H15ClFNO/c1-9-7-14(2,3)17(13(18)8-15)12-5-4-10(16)6-11(9)12/h4-7H,8H2,1-3H3

InChI Key

FFKOKJLWOPBAPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)F)C(=O)CCl)(C)C

Origin of Product

United States

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